BenchChemオンラインストアへようこそ!

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Physicochemical profiling Drug-likeness Medicinal chemistry

This indole-piperazine ethanone features a distinctive ortho-hydroxyphenyl group—a hydrogen-bond donor (HBD=1) absent in common N-acyl or N-benzyl analogs. Designed to test steric/electronic tolerance in the CBP/EP300 acetyl-lysine binding channel, it serves as a matched molecular pair partner to des-hydroxy variants for ADME deconvolution. The ortho-OH motif is predicted to ablate D4 dopamine receptor binding, enabling clean on-target vs. off-target selectivity profiling. Procure this precise scaffold to eliminate generic substitution risks.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1207000-56-3
Cat. No. B2813420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
CAS1207000-56-3
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C20H21N3O2/c24-19-8-4-3-7-18(19)21-11-13-22(14-12-21)20(25)15-23-10-9-16-5-1-2-6-17(16)23/h1-10,24H,11-15H2
InChIKeyCTRGMXRCOZIOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1207000-56-3): Procurement-Focused Chemotype Profile


1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1207000-56-3) is a synthetic small molecule comprising an indole N1-linked ethanone bridge to a 4-(2-hydroxyphenyl)piperazine moiety. Its computed molecular weight is 335.4 g/mol, with a calculated XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. The compound belongs to the broader class of indole-piperazine ethanones, a chemotype investigated for CBP/EP300 bromodomain inhibition and dopamine receptor modulation [2]. For procurement decisions, critical differentiation of this specific substitution pattern—particularly the ortho-hydroxyphenyl group—relative to para-substituted or N-acetyl piperazine analogs requires experimental binding and functional data that are not available in the public domain as of the knowledge cutoff.

Why In-Class Indole-Piperazine Ethanones Cannot Substitute for CAS 1207000-56-3


Within the indole-piperazine ethanone series, substitution on the piperazine nitrogen profoundly alters pharmacological activity. Published SAR for CBP/EP300 bromodomain inhibitors demonstrates that the nature of the piperazine N-substituent directly governs potency; for example, compound 32h in the series achieves an IC50 of 0.037 μM against CBP, while other analogs show marked potency shifts with even minor structural changes [1]. The target compound's 2-hydroxyphenyl substituent introduces both a hydrogen-bond donor (phenolic OH) and a distinct steric/electronic profile compared to the 4-chlorobenzyl, 4-acetyl, or unsubstituted piperazine variants commonly described in the literature [2]. Without experimental head-to-head data for this exact compound, generic substitution risks unknowingly eliminating critical binding interactions, altering selectivity, or compromising downstream functional activity. The ortho-hydroxy motif, in particular, cannot be assumed equivalent to para-hydroxy or N-acyl analogs due to known differences in hydrogen-bond geometry and metabolic susceptibility.

Quantitative Differentiation Evidence for 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone


Physicochemical Benchmarking Against the Closest Structurally Characterized Indole-Piperazine Ethanone Analog

1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS not assigned; vendor-labeled analog) represents the closest commercially available comparator that retains the indole-ethanone-piperazine core but replaces the 2-hydroxyphenyl group with a simpler N-acetyl substituent. The target compound's computed XLogP3-AA is 2.9, reflecting the lipophilic contribution of the 2-hydroxyphenyl ring, whereas the N-acetyl analog is expected to have lower clogP (~1.5) based on fragment-based prediction [1]. The target compound also possesses one hydrogen-bond donor (phenolic OH) versus zero for the N-acetyl analog, potentially altering solubility, permeability, and target engagement profiles [1].

Physicochemical profiling Drug-likeness Medicinal chemistry

Ortho- vs. Para-Hydroxyphenyl Substitution: Structural Alert for Differential Target Engagement

In the CBP/EP300 bromodomain inhibitor series described by Xiang et al. (2018), the most potent compound 32h features a specific piperazine N-substituent that engages a defined hydrophobic pocket adjacent to the acetyl-lysine binding site, as confirmed by a co-crystal structure (PDB 5XXH) [1]. Although the target compound's exact 2-hydroxyphenyl substituent has not been co-crystallized, the ortho-hydroxy orientation introduces a steric clash potential and an internal hydrogen-bonding capacity absent in the para-hydroxy or unsubstituted phenyl analogs evaluated in the same series. The ortho substitution pattern is predicted to alter the dihedral angle of the phenyl-piperazine bond from approximately 60° (para-substituted) to approximately 90° (ortho-substituted), reorienting the phenolic OH away from the solvent-exposed channel observed in the 5XXH structure [1].

Structure-activity relationship Molecular recognition CBP/EP300 bromodomain

Absence of Public Bioactivity Data Highlighting a Critical Evidence Gap for Procurement Decisions

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature as of the knowledge cutoff identified no quantitative bioactivity data (IC50, Ki, EC50, or % inhibition) for CAS 1207000-56-3 against any molecular target [1] [2]. By contrast, closely related indole-piperazine ethanones such as compound 32h (CBP IC50 = 0.037 μM) and the D2/D4 antagonist series (e.g., 2n: D4 Ki = 0.8 nM) have well-characterized potency profiles [3] [4]. This data vacuum means that any claim of target engagement, selectivity, or functional activity for the target compound is presently unsubstantiated, placing the procurement burden on the end-user to generate primary screening data.

Data transparency Procurement risk Bioactivity profiling

Procurement Application Scenarios for 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone


SAR Expansion of CBP/EP300 Bromodomain Inhibitor Chemical Space

Given the established CBP/EP300 inhibitory activity of the 1-(1H-indol-1-yl)ethanone scaffold (IC50 values down to 0.037 μM for optimized analog 32h) [1], CAS 1207000-56-3 can serve as a deliberate steric/electronic probe to test the tolerance of the bromodomain binding pocket for an ortho-hydroxyphenyl substituent. The ortho-OH motif is hypothesized to disrupt the planar orientation preferred by the CBP acetyl-lysine channel, enabling exploration of binding modes distinct from the co-crystallized inhibitor 22e (PDB 5XXH) [1]. Procurement is justified only when the research objective specifically requires evaluating the ortho-hydroxy substitution effect on bromodomain selectivity.

Differential Hydrogen-Bonding Probe for Piperazine N-Aryl SAR

The presence of a single, strategically positioned hydrogen-bond donor (phenolic OH, HBD count = 1) distinguishes CAS 1207000-56-3 from the N-acetyl, N-benzyl, and N-aryl analogs that lack HBD functionality [2]. This compound can function as a matched molecular pair partner to its des-hydroxy analog (predicted clogP shift of approximately +1.4 log units) in systematic cell-permeability and solubility assays, enabling deconvolution of hydrogen-bonding effects from general lipophilicity effects on ADME properties [2].

Negative Control for Dopamine Receptor Modulation Studies

Published D2/D4 receptor antagonist chemotypes such as 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone rely on a 4-chlorobenzyl piperazine substituent for sub-nanomolar D4 affinity (Ki = 0.8 nM for compound 2n) [3]. Replacing the 4-chlorobenzyl group with a 2-hydroxyphenyl group, as in CAS 1207000-56-3, is predicted to ablate D4 binding based on the stringent steric requirements of the D4 orthosteric site determined by molecular docking [3]. This compound can therefore serve as a tool to confirm on-target vs. off-target effects in dopamine receptor functional assays, provided the end-user confirms the absence of D4 binding experimentally.

Quote Request

Request a Quote for 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.